3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system, substituted with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, thienopyrimidines are known for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Research into this compound could reveal similar therapeutic potentials.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These include compounds with different substituents on the thieno[2,3-d]pyrimidine core.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups attached to different heterocyclic systems.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
899928-39-3 |
---|---|
Molecular Formula |
C23H21FN2O4S |
Molecular Weight |
440.49 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O4S/c1-13-14(2)31-22-20(13)21(27)26(18-10-9-17(29-3)11-19(18)30-4)23(28)25(22)12-15-5-7-16(24)8-6-15/h5-11H,12H2,1-4H3 |
InChI Key |
XGLZZKWMKKTVOY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=C(C=C(C=C4)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.